3-(4-Methoxyphenyl)-5-methylisoxazole
Description
Overview of Isoxazole (B147169) Heterocycles in Advanced Chemical Research
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. tandfonline.com This structural motif is a "privileged" scaffold in drug discovery, meaning it is frequently found in biologically active compounds. tandfonline.com The unique electronic properties and the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding contribute to their versatile roles in interacting with biological targets. tandfonline.com The isoxazole ring is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials. tandfonline.comtandfonline.com In medicinal chemistry, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov
Rationale for Focused Investigation on 3-(4-Methoxyphenyl)-5-methylisoxazole and Related Derivatives
The specific substitution pattern of an isoxazole ring dictates its physicochemical properties and biological activity. The compound this compound features a methoxyphenyl group at the 3-position and a methyl group at the 5-position. The methoxy (B1213986) group is a common feature in pharmacologically active molecules, often influencing their absorption, distribution, metabolism, and excretion (ADME) properties. The investigation into this particular compound and its derivatives, such as this compound-4-carboxylic acid, is driven by the desire to understand how these specific substituents modulate the established biological potential of the isoxazole core. tandfonline.com The synthesis and structural elucidation of such derivatives are crucial steps in developing new therapeutic agents and functional materials. tandfonline.com
Scope and Research Trajectories within Isoxazole Chemistry
Current research in isoxazole chemistry is multifaceted. A primary focus is the development of novel, efficient, and environmentally friendly synthetic methodologies. nih.gov This includes the use of green solvents and catalysts to produce isoxazole derivatives with high yields and selectivity. nih.gov A significant trajectory is the exploration of structure-activity relationships (SAR) through the synthesis of libraries of isoxazole derivatives and their subsequent biological evaluation. nih.gov Furthermore, computational and in silico studies, such as molecular docking, are increasingly being employed to predict the interactions of isoxazole-based compounds with biological targets, thereby guiding the design of more potent and selective molecules. tandfonline.comnih.gov The study of the solid-state properties, such as crystal structure, of these compounds is also an active area of research, as it provides insights into their intermolecular interactions and physical characteristics. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-7-11(12-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPVFKZCSVBEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441374 | |
| Record name | Isoxazole, 3-(4-methoxyphenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-21-5 | |
| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61428-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 3-(4-methoxyphenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methoxyphenyl 5 Methylisoxazole and Its Derivatives
Established Synthetic Pathways to the Isoxazole (B147169) Core
The fundamental construction of the isoxazole ring system is primarily achieved through two robust and historically significant reaction types: [3+2] cycloaddition reactions and condensation reactions. These methods provide reliable access to the core structure of 3-(4-Methoxyphenyl)-5-methylisoxazole.
One of the most versatile and widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. rsc.orgresearchgate.net This [3+2] cycloaddition is a powerful tool for constructing the five-membered ring with a high degree of control over the substitution pattern. beilstein-journals.orgacs.org
To synthesize the target compound, this compound, this reaction would involve the in situ generation of 4-methoxybenzonitrile (B7767037) oxide from a suitable precursor, typically 4-methoxybenzaldoxime (B8809257), through oxidation. nih.gov This reactive 1,3-dipole is then trapped by propyne (B1212725), which serves as the dipolarophile. The reaction proceeds to form the desired 3,5-disubstituted isoxazole ring.
The general scheme for this synthesis is as follows:
Step 1: Generation of Nitrile Oxide: 4-methoxybenzaldoxime is oxidized using an agent like chloramine-T or sodium hypochlorite (B82951) to form 4-methoxybenzonitrile oxide. researchgate.netnih.gov
Step 2: Cycloaddition: The generated nitrile oxide reacts with propyne in a concerted or stepwise mechanism to yield this compound.
Copper(I)-catalyzed versions of this reaction are also common, allowing for high regioselectivity and reliability with a wide scope of both alkynes and nitrile oxides. organic-chemistry.org
The classical approach to isoxazole synthesis, first described by Claisen, involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govmisuratau.edu.ly This method remains a cornerstone of isoxazole chemistry due to the ready availability of the starting materials. youtube.com
For the synthesis of this compound, the required precursor is the 1,3-dicarbonyl compound, 1-(4-methoxyphenyl)butane-1,3-dione. The reaction proceeds in two key steps:
Initial condensation of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. youtube.com
Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration to form the aromatic isoxazole ring. youtube.com
A significant challenge with this method is the potential formation of regioisomeric mixtures, as either carbonyl group can react first with the amine part of hydroxylamine. nih.gov This can lead to the formation of both this compound and its isomer, 5-(4-methoxyphenyl)-3-methylisoxazole.
Controlling the regiochemistry of the isoxazole ring formation is a critical aspect of synthesis, ensuring that the desired isomer is produced selectively. nih.govrsc.org Several strategies have been developed to address the regioselectivity issues inherent in both cycloaddition and condensation methods.
In the context of condensation reactions, the use of β-enamino diketones, which are derived from 1,3-dicarbonyls, offers improved regiochemical control. nih.gov The enamine functionality directs the cyclization with hydroxylamine, leading to the preferential formation of a single regioisomer under specific reaction conditions. nih.gov
For [3+2] cycloaddition reactions, regioselectivity is heavily influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. acs.org The use of copper and other metal catalysts in these cycloadditions often provides excellent control over the regioisomeric outcome, typically favoring the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org Furthermore, specific synthetic protocols have been developed to selectively access different regioisomers, such as 3,4- or 3,5-disubstituted isoxazoles, by choosing appropriate starting materials and reaction conditions. rsc.org
Advanced Synthetic Strategies and Functionalization of this compound
Beyond the initial construction of the isoxazole ring, modern synthetic chemistry offers powerful tools for the further modification and diversification of the this compound scaffold. These advanced strategies enable the introduction of a wide array of functional groups, leading to the creation of extensive compound libraries for various applications.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. doabooks.orgyoutube.com The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and a copper co-catalyst, is particularly well-suited for functionalizing the isoxazole core. wikipedia.orgorganic-chemistry.org
To apply this to the this compound system, a halogenated precursor is required. For instance, 4-iodo-3-(4-methoxyphenyl)-5-methylisoxazole can be synthesized and then subjected to Sonogashira coupling with a variety of terminal alkynes. rsc.org This reaction introduces an alkynyl substituent at the C4 position of the isoxazole ring, a position that is not readily functionalized through primary synthesis routes.
The reaction has been shown to be highly efficient for 4-iodoisoxazoles, providing a direct route to 3,5-disubstituted-4-alkynylisoxazoles in good yields. rsc.orgresearchgate.net This strategy significantly expands the structural diversity achievable from a common isoxazole intermediate.
Table 1: Examples of Sonogashira Coupling on Isoxazole Scaffolds
| Isoxazole Substrate | Alkyne Partner | Catalyst System | Product | Reference |
| 3-Substituted-5-methyl-4-iodoisoxazole | Terminal Alkynes | Pd(PPh₃)₂Cl₂/CuI | 3-Substituted-5-methyl-4-alkynylisoxazole | rsc.org |
| 5-(tert-Butyl)-4-iodo-3-phenylisoxazole | Phenylacetylene | Pd(PPh₃)₄/CuI | 5-(tert-Butyl)-3-phenyl-4-(phenylethynyl)isoxazole | researchgate.net |
Multicomponent Reactions (MCRs) for Diversification of Isoxazole Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to generate a complex product in a highly atom-economical fashion. nih.gov MCRs have emerged as powerful methods for the rapid synthesis of diverse libraries of heterocyclic compounds, including isoxazoles. mdpi.comresearchgate.net
For instance, a one-pot, three-component reaction between an aldehyde (like 4-methoxybenzaldehyde), hydroxylamine hydrochloride, and a β-dicarbonyl compound (like ethyl acetoacetate) can be employed to synthesize isoxazole derivatives. researchgate.netnih.gov These reactions are often promoted by green catalysts and solvents, such as fruit juices or deep eutectic solvents. nih.govcore.ac.uk
More complex MCRs, such as a one-pot, five-component strategy, have been developed to synthesize highly functionalized 3,5-disubstituted isoxazole secondary sulfonamides. mdpi.com These advanced methods allow for the simultaneous introduction of multiple points of diversity around the isoxazole core, making them exceptionally valuable for creating large and varied collections of molecules based on the this compound framework.
Green Chemistry Principles Applied to Isoxazole Synthesis
The synthesis of isoxazole derivatives, including this compound, has increasingly benefited from the application of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, minimizing waste, and employing energy-efficient methods. Key advancements in this area include the use of aqueous media, alternative energy sources like ultrasound and microwaves, and eco-friendly catalysts.
Water, as a benign and inexpensive solvent, has been successfully used for the synthesis of various isoxazoles, circumventing the need for volatile and often toxic organic solvents. nih.govnih.govrsc.org For instance, a catalyst-free synthesis of 5-arylisoxazole derivatives has been achieved in aqueous media, offering high yields and an environmentally friendly procedure. nih.gov The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water proceeds smoothly to yield the desired isoxazole products. nih.gov
Ultrasound irradiation has emerged as a powerful tool in green synthesis, accelerating reaction rates and improving yields. mdpi.com This technique, known as sonochemistry, enhances mass transfer and can reduce reaction times from hours to minutes. mdpi.com A notable example is the one-pot, three-component synthesis of isoxazoline (B3343090) derivatives bearing sulfonamides, which utilizes ultrasound activation in an ethanol-water solvent system. nih.gov Specifically, the synthesis of a derivative of the target compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, was accomplished with an 80% yield using ultrasound in water at room temperature. mdpi.com This highlights the potential of sonication for the efficient and green synthesis of the 3-(4-methoxyphenyl)isoxazole (B1357155) scaffold.
Microwave-assisted synthesis is another cornerstone of green chemistry, offering rapid heating and significantly reduced reaction times. nih.govresearchgate.net One-pot, uncatalyzed, microwave-assisted 1,3-dipolar cycloaddition reactions have been successfully employed to produce 3,5-disubstituted isoxazoles with moderate yields. nih.gov
Furthermore, the development of novel, green catalysts has been pivotal. Agro-waste-derived catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have been used for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones in glycerol, achieving yields between 86–92%. nih.govrsc.org Other environmentally benign catalysts include nano-MgO and citric acid, which have proven effective in aqueous media. researchgate.netorientjchem.org
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency
The efficiency of isoxazole synthesis is critically dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, base, and temperature. Research has demonstrated that fine-tuning these conditions can lead to substantial improvements in product yield and purity while minimizing reaction times.
A key synthetic route to the isoxazole core is the [3+2] cycloaddition of nitrile oxides with alkynes or the condensation of a three-carbon component with hydroxylamine. The optimization of these reactions often involves screening various combinations of reagents and conditions.
One study on the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium systematically optimized the base and solvent mixture. The reaction between an arylhydroximoyl chloride and a 1,3-diketone was tested with various bases and solvent compositions. As shown in the table below, using N,N-diisopropylethylamine (DIPEA) as the base in a 95:5 water/methanol mixture at room temperature provided the highest yield (95%) in just one hour. nih.gov This demonstrates the profound impact of both the base and the polarity of the solvent on the reaction's success.
| Entry | Base | Solvent (v/v) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaHCO₃ | H₂O/MeOH (98:2) | 3 | 14 |
| 2 | Na₂CO₃ | H₂O/MeOH (98:2) | 3 | 52 |
| 3 | TEA | H₂O/MeOH (98:2) | 2 | 54 |
| 4 | TEA | H₂O/MeOH (5:95) | 2 | 68 |
| 5 | DIPEA | H₂O/MeOH (95:5) | 1 | 95 |
In another approach, the synthesis of 3,5-disubstituted isoxazoles was achieved through a domino reductive Nef reaction/cyclization of β-nitroenones. rsc.org The optimization of this transformation involved screening different solvents and temperatures using tin(II) chloride dihydrate as the reducing agent. The results indicated that ethyl acetate (B1210297) (EtOAc) at 80 °C provided the best outcome, yielding the product in 85% after 16 hours. rsc.org This highlights the importance of solvent choice and thermal conditions in directing the reaction pathway efficiently.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 25 | 24 | 0 |
| 2 | Toluene | 25 | 24 | 0 |
| 3 | Dioxane | 25 | 24 | 35 |
| 4 | 2-MeTHF | 25 | 24 | 45 |
| 5 | EtOAc | 25 | 24 | 51 |
| 6 | EtOAc | 80 | 16 | 85 |
The synthesis of a direct precursor, this compound-4-carboxylic acid, has been reported via the reaction of 4-methoxybenzaldehyde (B44291) oxime and ethyl acetoacetate (B1235776) using Chloramine-T trihydrate. nih.gov The reaction was conducted by heating on a water bath for 3 hours, followed by hydrolysis of the resulting ester with NaOH to yield the carboxylic acid. nih.gov Such specific examples provide a solid foundation for developing highly efficient and optimized protocols for the synthesis of this compound and its derivatives.
Spectroscopic and Structural Characterization of 3 4 Methoxyphenyl 5 Methylisoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-Methoxyphenyl)-5-methylisoxazole, ¹H and ¹³C NMR are fundamental for identifying the chemical environments of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron density around the protons.
The protons of the 4-methoxyphenyl (B3050149) group are anticipated to appear as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the isoxazole (B147169) ring are expected to be slightly downfield compared to the protons meta to it, due to the electron-withdrawing nature of the heterocyclic ring. The methoxy (B1213986) group protons will present as a sharp singlet, typically in the range of 3.8-3.9 ppm. The methyl group attached to the isoxazole ring will also produce a singlet, expected to be further upfield. The single proton on the isoxazole ring itself is expected to resonate as a singlet in the region typical for isoxazole protons.
Based on the analysis of related compounds, such as 3-(4-methoxyphenyl)-5-phenylisoxazole, the following proton NMR data can be anticipated. nih.govrsc.org
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-2', H-6' (Aromatic) | ~7.7-7.8 | Doublet |
| H-3', H-5' (Aromatic) | ~6.9-7.0 | Doublet |
| H-4 (Isoxazole) | ~6.4-6.5 | Singlet |
| -OCH₃ (Methoxy) | ~3.85 | Singlet |
| -CH₃ (Methyl) | ~2.5 | Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their chemical environment. The carbon atoms of the isoxazole ring are expected to resonate at characteristic chemical shifts, with the carbon atom attached to the nitrogen (C3) and the carbon atom attached to the oxygen and bearing the methyl group (C5) having distinct signals. The quaternary carbon of the isoxazole ring (C4) will also have a characteristic shift.
The carbon atoms of the 4-methoxyphenyl ring will show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the isoxazole ring and one attached to the methoxy group). The methoxy and methyl carbons will appear as sharp signals in the upfield region of the spectrum. Data from similar isoxazole structures supports these assignments. nih.govrsc.org
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Hypothetical) | N/A |
| C3 (Isoxazole) | ~161-163 |
| C5 (Isoxazole) | ~170-172 |
| C4 (Isoxazole) | ~98-100 |
| C1' (Aromatic) | ~122-124 |
| C2', C6' (Aromatic) | ~128-130 |
| C3', C5' (Aromatic) | ~114-116 |
| C4' (Aromatic) | ~160-162 |
| -OCH₃ (Methoxy) | ~55 |
| -CH₃ (Methyl) | ~12-14 |
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that is crucial for establishing the connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons.
For this compound, key HMBC correlations would be expected between:
The protons of the methyl group (-CH₃) and the C5 and C4 carbons of the isoxazole ring.
The isoxazole ring proton (H4) and the C3, C5, and the attached methyl carbon.
The ortho protons of the phenyl ring (H-2', H-6') and the C3 carbon of the isoxazole ring, as well as the C4' and C3'/C5' carbons of the phenyl ring.
The methoxy protons (-OCH₃) and the C4' carbon of the phenyl ring.
These correlations would unequivocally confirm the substitution pattern of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C=N stretching of the isoxazole ring is expected around 1610-1580 cm⁻¹. The C-O-C stretching of the methoxy group will likely appear as a strong band in the 1250-1000 cm⁻¹ region. The C-H bending vibrations of the methyl and aromatic groups will be observed in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch (Isoxazole) | 1610-1580 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch (Aryl Ether) | 1260-1200 (asymmetric), 1075-1020 (symmetric) |
| N-O Stretch | 1420-1380 |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric breathing vibrations of the aromatic ring are expected to be strong in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings will also be Raman active. The C-H stretching vibrations will also be present. The symmetric nature of some of the skeletal vibrations of the isoxazole ring may make them more prominent in the Raman spectrum compared to the FT-IR spectrum.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Analysis
No experimental mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound is currently available in the public domain. To perform a detailed analysis of its molecular composition and fragmentation, a mass spectrum of the purified compound would be required.
The molecular formula of this compound is C₁₁H₁₁NO₂. Therefore, its exact mass and the isotopic distribution of its molecular ion peak could be calculated. In a typical electron ionization (EI) mass spectrum, the fragmentation would likely involve cleavage of the isoxazole ring and the bonds connecting the phenyl and methoxy groups. However, without actual experimental data, any proposed fragmentation pathway would be purely theoretical and cannot be presented as a research finding.
X-ray Crystallography for Solid-State Molecular Architecture
Similarly, there are no published X-ray crystallographic studies for this compound. Consequently, a definitive analysis of its solid-state molecular architecture, including molecular geometry, conformation, and intermolecular interactions, is not possible.
Detailed crystallographic information is available for derivatives such as this compound-4-carboxylic acid nih.govosti.govresearchgate.net and other related isoxazole structures nih.govmdpi.comresearchgate.netnih.gov. These studies reveal details about the dihedral angles between the phenyl and isoxazole rings, various torsion angles, and the nature of intermolecular forces like hydrogen bonding and π-π stacking that dictate the crystal packing. However, the presence of different functional groups in these derivatives significantly influences their crystal packing and molecular conformation. Therefore, extrapolating this data to this compound would be scientifically inaccurate and speculative.
Analysis of Molecular Geometry and Conformation (e.g., Dihedral Angles between Isoxazole and Phenyl Rings, Torsion Angles)
Without a solved crystal structure, the precise dihedral and torsion angles that define the three-dimensional shape of this compound in the solid state are unknown. These parameters are crucial for understanding the molecule's spatial arrangement and potential steric interactions.
Examination of Intermolecular Interactions and Crystal Packing
The types of intermolecular interactions governing the crystal packing of this compound have not been experimentally determined. While one could hypothesize the presence of C-H···O or C-H···N hydrogen bonds and potential π-π stacking interactions involving the aromatic rings, this remains conjectural without crystallographic evidence.
Computational and Theoretical Studies of 3 4 Methoxyphenyl 5 Methylisoxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, offering insights into stability, reactivity, and spectroscopic characteristics.
Geometry optimization calculations are fundamental to theoretical chemistry, seeking to find the minimum energy arrangement of atoms in a molecule. For isoxazole (B147169) derivatives, these calculations are crucial for understanding their three-dimensional structure.
A study on the closely related compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, determined its crystal structure, revealing key geometric parameters. nih.govnih.gov In this molecule, the dihedral angle—the angle between the planes of the benzene (B151609) and isoxazole rings—was found to be 42.52 (8)°. nih.govnih.gov The carboxylic acid group was observed to be nearly coplanar with the isoxazole ring, with a dihedral angle of 5.3 (2)°. nih.govnih.gov This non-planar conformation between the two rings is a significant structural feature.
In another theoretical study on a different derivative, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the molecular structure was optimized using DFT calculations with the B3LYP method and a 6–311 G(d,p) basis set. mdpi.com The results of such calculations are often compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com
Table 1: Selected Geometric Parameters for this compound-4-carboxylic acid
| Parameter | Value |
|---|---|
| Dihedral Angle (Benzene-Isoxazole) | 42.52 (8)° |
| Dihedral Angle (Isoxazole-Carboxylic Acid) | 5.3 (2)° |
Data sourced from crystallographic studies. nih.govnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tci-thaijo.org The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. sigmaaldrich.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. sci-hub.se
For molecules containing electronegative atoms like oxygen and nitrogen, such as the isoxazole ring system, the MEP map highlights these atoms as centers of negative potential. sci-hub.seresearchgate.net In a general sense, the MEP map for this compound would show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy (B1213986) group, indicating these as likely sites for hydrogen bonding and electrophilic interactions. nih.govsci-hub.se
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. cureffi.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. acadpubl.eu A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. acadpubl.eu
A DFT study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin calculated the energies of its frontier orbitals. mdpi.com The HOMO and LUMO were found to be localized across the entire molecule, with an energy gap of 4.9266 eV. mdpi.com The individual orbital energies were calculated to be -5.8170 eV for the HOMO and -0.8904 eV for the LUMO. mdpi.com This relatively large energy gap indicates significant chemical stability for this particular derivative. mdpi.com
Table 2: Frontier Orbital Energies for a Related Isoxazoline (B3343090) Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8170 |
| LUMO | -0.8904 |
| HOMO-LUMO Gap (ΔE) | 4.9266 |
Data from a DFT study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com
Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net While specific values for this compound are not available, the principles can be applied to understand its reactivity profile once the FMO energies are determined.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
While no specific molecular docking studies have been published for this compound itself, research on related compounds provides insight into the potential biological targets for this class of molecules. Isoxazole-containing compounds have been evaluated as inhibitors for various enzymes. researchgate.net
For instance, a study on 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives explored their binding specificity into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 1M17), a key target in cancer therapy. researchgate.net The study found that one derivative exhibited the best interaction with EGFR, forming bonds with specific amino acid residues like Thr 766, Gln 767, and Met 769. researchgate.net Similarly, docking studies on other isoxazole derivatives have been performed to understand their potential as antidepressant or anticancer agents. researchgate.netalrasheedcol.edu.iq These studies suggest that the isoxazole scaffold, including the this compound core, is a promising framework for designing inhibitors of various protein targets.
Dynamic Behavior of this compound in Molecular Systems
Computational simulations, particularly molecular dynamics (MD), offer significant insights into the dynamic behavior of molecules like this compound in various environments. These simulations track the atomic movements over time, revealing conformational flexibility, stability, and interactions with surrounding molecules such as solvents or biological macromolecules. tandfonline.comnih.gov
The conformational orientation of this compound is largely defined by the dihedral angle between the 4-methoxyphenyl (B3050149) group and the methylisoxazole ring. X-ray crystallography studies of the closely related compound, this compound-4-carboxylic acid, reveal a significant twist between the two ring systems, with a measured dihedral angle of 42.52(8)°. nih.govosti.govresearchgate.net This non-planar conformation is a critical aspect of its three-dimensional structure. Computational geometry optimizations using Density Functional Theory (DFT) on similar isoxazole derivatives corroborate that such twisted conformations are energetically favorable. mdpi.com
Molecular dynamics simulations on various isoxazole derivatives have been used to assess the stability of their conformations and their interactions within complex systems, such as in the binding pocket of a protein. nih.govnih.gov In these simulations, the root-mean-square deviation (RMSD) is a key metric used to evaluate the stability of the molecule's position and orientation over the simulation period. For isoxazole derivatives docked into protein active sites, stable RMSD trajectories indicate robust binding and a stable conformation within the biological target. nih.gov These studies show that the inherent flexibility of the bond linking the phenyl and isoxazole rings allows the molecule to adapt its conformation to fit optimally within a binding site, often involving hydrogen bonds and hydrophobic interactions. nih.gov For instance, simulations on related structures highlight the importance of intermolecular hydrogen bonds, such as C-H···O interactions, in stabilizing the crystal packing and influencing the molecular conformation in the solid state. mdpi.com
Quantum Chemical Predictions of Spectroscopic Properties (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, providing a means to corroborate experimental findings and understand the electronic structure. mdpi.com Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate properties such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra for isoxazole derivatives. nih.govlookchem.com
Theoretical NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often paired with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p) or 6-311++G(d,p)), is a widely accepted approach for obtaining accurate NMR predictions. mdpi.comresearchgate.net Calculations are typically performed on the optimized geometry of the molecule. For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the methoxy group, the phenyl ring, the methyl group, and the isoxazole ring.
While specific theoretical data for this compound is not abundant in the literature, studies on analogous compounds provide a strong basis for what to expect. For example, in a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the methoxyl group protons are observed at δ = 3.81 ppm. mdpi.com In another example, 3-(4-methoxyphenyl)-5-(trimethylsilyl)isoxazole, the methoxy protons appear at 3.81 ppm, while the aromatic protons of the 4-methoxyphenyl ring appear as doublets at 7.73 ppm and 6.93 ppm. rsc.org Theoretical calculations for similar structures have shown good agreement with these experimental values. mdpi.com
Theoretical Vibrational Frequencies: DFT calculations are also used to predict the vibrational frequencies found in infrared (IR) spectroscopy. These calculations help in the assignment of experimental IR bands to specific molecular vibrations. For isoxazoline derivatives, characteristic calculated vibrational frequencies include the C=N stretching of the isoxazole ring (typically around 1614-1625 cm⁻¹), C-N stretching (around 1210-1219 cm⁻¹), and aromatic C=C stretching (around 1590-1597 cm⁻¹). ijpcbs.com For this compound, key predicted vibrations would include the stretching modes of the C=N and N-O bonds within the isoxazole ring, the C-O-C stretching of the methoxy group, and various C-H and C=C vibrations of the aromatic ring.
The table below shows a hypothetical comparison of experimental and theoretical spectroscopic data for this compound, based on data from closely related compounds.
| Group | Spectroscopic Data Type | Expected Experimental Value (ppm or cm⁻¹) | Typical Theoretical Value (ppm or cm⁻¹) | Computational Method |
|---|---|---|---|---|
| ¹³C - Methoxy (O-CH₃) | NMR Chemical Shift | ~55.2 | ~55-56 | GIAO, B3LYP/6-311G(d,p) |
| ¹³C - Isoxazole (C=N) | NMR Chemical Shift | ~160-162 | ~160-163 | GIAO, B3LYP/6-311G(d,p) |
| ¹H - Methoxy (O-CH₃) | NMR Chemical Shift | ~3.81 | ~3.8-3.9 | GIAO, B3LYP/6-311G(d,p) |
| ¹H - Methyl (C-CH₃) | NMR Chemical Shift | ~2.39 | ~2.4-2.5 | GIAO, B3LYP/6-311G(d,p) |
| IR - C=N Stretch | Vibrational Frequency | ~1615 | ~1610-1625 | B3LYP/6-311G(d,p) |
| IR - C-O-C Stretch (Aryl Ether) | Vibrational Frequency | ~1250 | ~1245-1260 | B3LYP/6-311G(d,p) |
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry provides deep insights into the mechanisms and energetics of chemical reactions, including the synthesis of heterocyclic compounds like this compound. The primary synthetic route to the isoxazole ring involves a [3+2] cycloaddition reaction, often between a nitrile oxide and an alkyne, or the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. nih.govyoutube.com
Mechanism of Isoxazole Formation: The synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of a substituted hydroxylamine with a 1,3-dicarbonyl compound. youtube.com Computationally, this mechanism can be modeled to identify the transition states and intermediates. The reaction typically proceeds via initial condensation of the hydroxylamine's amino group with one of the carbonyls to form an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl, and subsequent dehydration leads to the aromatic isoxazole ring. youtube.com
Energetics and Reaction Pathways: DFT calculations are employed to determine the activation energies (ΔE‡) and reaction enthalpies (ΔH) for each step of a proposed mechanism. For example, in the synthesis of related heterocyclic systems, computational studies have mapped out multi-step reaction pathways involving radical intermediates, bond transformations, and additions. mdpi.com These studies calculate the energy of reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction.
A study on the formation of 3-(4-methoxyphenylazo)acrylic acid, which involves the related 4-methoxyphenylhydrazine, used charge distribution computations to analyze the reaction mechanism and explain why the reaction proceeds in a specific manner. nih.gov Similarly, for the synthesis of this compound, computational analysis of the transition state structures can reveal the key intermolecular interactions that stabilize the transition state and dictate the reaction's outcome. The calculated energy barriers provide a quantitative measure of the reaction kinetics, which can then be compared with experimental observations.
The table below summarizes the key aspects of computational studies on the reaction mechanisms for isoxazole synthesis.
| Reaction Type | Computational Focus | Key Findings from Calculations | Typical Computational Method |
|---|---|---|---|
| [3+2] Cycloaddition | Regioselectivity, Activation Energy | Prediction of the favored isomer based on HOMO-LUMO interactions and transition state energies. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Condensation/Cyclization | Reaction Pathway, Intermediate Stability | Identification of stable intermediates (e.g., oximes) and the energy profile of the cyclization and dehydration steps. | DFT, PCM (for solvent effects) |
| General Reaction Energetics | Transition State (TS) Geometry, Reaction Energy | Determination of TS structures and calculation of activation barriers (ΔE‡) and overall reaction thermodynamics (ΔH). | DFT, M06-2X |
Structure Activity Relationship Sar Investigations of 3 4 Methoxyphenyl 5 Methylisoxazole Analogs
Influence of Substituents on the Isoxazole (B147169) Ring System
The nature, position, and electronic properties of substituents on the isoxazole ring are critical determinants of biological efficacy. Both the aryl group at the C3 position and the alkyl group at the C5 position play significant roles in how these molecules interact with biological targets.
Positional and Electronic Effects of the 4-Methoxyphenyl (B3050149) Group on Biological Activity
The 3-aryl substitution is a common motif in many biologically active isoxazoles. The electronic nature of this aryl group significantly influences the compound's activity. In a series of 3-aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitriles, the nature of the substituent on the 3-aryl ring was found to modulate their antioxidant and antimicrobial properties. researchgate.net
The 4-methoxyphenyl group at the C3 position, as seen in the parent compound, often contributes favorably to biological activity. The methoxy (B1213986) group is an electron-donating group, which can influence the electronic distribution within the entire molecule. nih.gov Studies on various isoxazole derivatives have shown that the presence and position of methoxy groups on an attached phenyl ring can be crucial for activity. For instance, in a series of anticancer isoxazole derivatives, a 4-methoxyphenyl group was part of the most potent compounds. researchgate.net Similarly, in the investigation of [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol as a corrosion inhibitor, the methoxy group, along with the heteroatoms of the isoxazole ring, was suggested to play a role in the molecule's ability to adsorb onto a metal surface. chemrevlett.com
The biological activity of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles has been evaluated for anti-inflammatory effects. researchgate.net The table below summarizes the effect of various substituents on the phenyl ring at the 5-position, while keeping the 3-(4-methoxyphenyl) group constant, highlighting the electronic influence on activity.
Table 1: Influence of Substituents on the 5-Phenyl Ring of 3-(4-Methoxyphenyl)isoxazole (B1357155) on Anti-inflammatory Activity Data synthesized from studies on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles.
| Substituent on 5-Phenyl Ring | Observed Anti-inflammatory Activity | Potential Electronic Effect |
|---|---|---|
| 2'-Fluoro | Significant Activity | Electron-withdrawing |
| 3',4'-Dimethoxy | Moderate Activity | Electron-donating |
| 4''-Methyl | Noteworthy Activity | Electron-donating (weak) |
Impact of the Methyl Substituent on Molecular Recognition
The substituent at the C5 position of the isoxazole ring is crucial for molecular recognition and binding to biological targets. In the case of 3-(4-methoxyphenyl)-5-methylisoxazole, the small, lipophilic methyl group can influence binding affinity and selectivity.
Research on analogs of amino methylisoxazole propionic acid (AMPA) demonstrated that modifications at the C5 position have a profound impact on activity at the System xc- transporter. nih.gov While the introduction of small aliphatic groups at C5 resulted in a lack of activity, the placement of larger aromatic functional groups led to a marked inhibition of the transporter. nih.gov This suggests that for certain targets, the C5 position may be involved in a hydrophobic binding pocket where a simple methyl group is insufficient for potent interaction, and a larger aromatic moiety is preferred.
Conversely, in other contexts, a methyl group at C5 is favorable. For example, in the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, the 3-methyl group (isomeric to the 5-methyl group in the subject compound) is a key part of the core structure for compounds evaluated for anticancer activity. nih.gov The reactivity and stability of the isoxazole ring can also be influenced by the methyl group. Studies have shown that it is possible to synthesize 3,4,5-trisubstituted isoxazoles where the C5 substituent can be a methyl or a trifluoromethyl group, with the latter often resulting in lower reaction yields. d-nb.infonih.govolemiss.edu The choice of the C5 substituent is therefore a critical aspect of designing isoxazole-based compounds with desired biological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net These models are invaluable for predicting the activity of novel molecules and for understanding the key structural features required for activity.
Development of Predictive Models for Biological Activity
QSAR models have been successfully developed for various series of isoxazole derivatives. For a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, a QSAR study was conducted to correlate the structural features of the compounds with their observed anti-inflammatory activity. researchgate.net The development of such a model resulted in a high correlation between the predicted and observed activities, indicating the robustness and predictive power of the model. researchgate.net
The general process for developing a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Calculation of Molecular Fields/Descriptors: Steric and electrostatic fields (for CoMFA) or other similarity indices are calculated around the aligned molecules.
Statistical Analysis: Partial least squares (PLS) or other regression methods are used to derive a mathematical equation linking the descriptors to the biological activities.
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model generation. nih.govresearchgate.net
Successful 3D-QSAR models have been built for isoxazole derivatives targeting the farnesoid X receptor (FXR), demonstrating strong predictive ability with high correlation coefficients (r²) and predictive r² (r²pred) values. nih.gov
Identification of Pharmacophore Features and Key Structural Determinants
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. eurekaselect.com QSAR and other molecular modeling techniques are instrumental in identifying these key features.
For isoxazole derivatives, the isoxazole ring itself is often considered a core pharmacophoric element. researchgate.neteurekaselect.com 3D-QSAR studies on isoxazole-based FXR agonists have utilized contour maps to visualize the structural requirements for activity. nih.govresearchgate.net These maps can highlight regions where specific properties are favorable or unfavorable for biological activity.
Key structural determinants identified from such studies include:
Hydrophobic Regions: Contour maps may indicate areas where bulky, hydrophobic groups enhance activity, suggesting the presence of a hydrophobic pocket in the receptor. nih.gov
Hydrogen Bond Donors/Acceptors: Specific regions where hydrogen bond donors or acceptors are favorable point to key interactions with amino acid residues in the binding site.
Electrostatic Interactions: The models can reveal where positive or negative electrostatic potential is preferred, guiding the placement of electron-donating or electron-withdrawing groups. nih.govresearchgate.net For instance, some models have shown that electronegative groups at certain positions are crucial for agonistic activity. nih.gov
A preliminary pharmacophore model for isoxazole analogues binding to the System xc- transporter was constructed to provide insight into the structure-activity relationships. nih.gov Such models serve as a valuable guide for the design of new, more potent, and selective analogs.
Mechanistic Studies of Biological Interactions of Isoxazole Compounds
Elucidation of Molecular Targets and Pathways
The biological effects of isoxazole (B147169) derivatives are underpinned by their interactions with specific molecular targets, leading to the modulation of critical signaling pathways. These interactions range from the inhibition or activation of enzymes to the modulation of nuclear receptors and intracellular signaling cascades.
Enzyme Inhibition and Activation Studies
Isoxazole-containing compounds have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Cyclooxygenases (COX): Certain isoxazole derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study on a series of novel isoxazole derivatives found that compounds C3, C5, and C6 were potent and selective inhibitors of COX-2. nih.govnih.gov The inhibitory concentrations (IC50) for these compounds against COX-2 were 0.93 ± 0.01 µM, 0.85 ± 0.04 µM, and 0.55 ± 0.03 µM, respectively. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a desirable trait, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govacs.org The interaction is thought to occur within the active site of the COX-2 enzyme. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. Isoxazole carboxylic acids and isoxazol-5(4H)one derivatives have been identified as PTP1B inhibitors. nih.govnih.gov One study, guided by X-ray crystallography, developed potent and selective PTP1B inhibitors based on an isoxazole carboxylic acid scaffold. nih.gov Another investigation identified an isoxazol-5(4H)one derivative, compound C3, as a potent PTP1B inhibitor with an IC50 of 2.3 μM. nih.gov
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival. google.com Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in antitumor effects. google.com Several classes of isoxazole derivatives, including 3,4-isoxazolediamides and those with a resorcinol (B1680541) moiety, have been developed as potent Hsp90 inhibitors with IC50 values in the low nanomolar range. nih.govacs.org These inhibitors have been shown to cause the depletion of Hsp90 client proteins and induce the expression of Hsp70, a hallmark of Hsp90 inhibition. nih.govacs.org The interaction of some isoxazole derivatives with Hsp90 is believed to involve cation–π bonding with key residues like Lys58. nih.gov
Aurora Kinase: While direct inhibition of Aurora kinase by 3-(4-Methoxyphenyl)-5-methylisoxazole is not explicitly detailed in the provided context, isoxazole derivatives, in general, are known to target various protein kinases. nih.gov For instance, some isoxazole derivatives can bind to the ATP-binding region of protein kinases, hindering signaling cascades and leading to cell cycle arrest and apoptosis. nih.gov
Receptor Binding and Modulation
Isoxazole derivatives have been shown to modulate the activity of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. acs.orggoogle.com Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt. acs.org These compounds bind to an allosteric site within the ligand-binding domain of RORγt, offering a potential advantage over orthosteric modulators. acs.org Optimization of an initial lead compound, FM26, resulted in derivatives with low nanomolar potency and improved selectivity for RORγt over other nuclear receptors like PPARγ. acs.org
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism, making it a target for metabolic diseases. nih.govacs.org A series of isoxazole derivatives have been investigated as FXR agonists. nih.govnih.gov Molecular docking studies have shown that these isoxazoles can bind to the FXR ligand-binding domain (LBD) with high scores, suggesting their potential as agonists. nih.gov The stability of the FXR-ligand complex is maintained through interactions such as hydrogen bonding and salt bridges with key amino acid residues like ARG331 and HIS447. nih.gov
Modulation of Intracellular Signaling Cascades
The biological activity of isoxazole compounds often involves the modulation of key intracellular signaling pathways that control cell fate.
Caspases, Fas, and NF-κB1: One study on an isoxazole derivative, MM3, in Jurkat cells demonstrated a significant increase in the expression of caspases, Fas, and NF-κB1. nih.gov This suggests that the immunosuppressive action of this compound may be mediated through the induction of apoptosis. nih.gov Another isoxazole derivative, compound 25a, was found to induce apoptosis by increasing the levels of caspases 3 and 9. nih.gov
CDK4: While a direct link to CDK4 is not explicitly mentioned for this compound, the broader class of isoxazole derivatives is known to induce cell cycle arrest. nih.gov This arrest is often a consequence of modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins. nih.gov
Investigations into Cellular Effects
The molecular interactions of isoxazole derivatives translate into a range of cellular effects, including antiproliferative activity, cell cycle arrest, and the induction of apoptosis. These effects are particularly relevant in the context of cancer research.
Antiproliferative Activity: A vast number of isoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govrsc.orgchapman.edu For example, a series of novel isoxazole-piperazine hybrids showed potent cytotoxicity against human liver and breast cancer cell lines, with IC50 values in the range of 0.3–3.7 μM. nih.gov Similarly, certain fused isoxazole derivatives have demonstrated cytostatic activity with IC50 values near and below 1 μM. nih.gov The antiproliferative effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest. nih.gov
Cell Cycle Arrest: Isoxazole derivatives have been shown to induce cell cycle arrest at different phases in cancer cells. nih.govnih.gov For instance, compounds 5m and 5o, a series of isoxazole-piperazine hybrids, were found to cause cell cycle arrest in human liver cancer cells. nih.gov Another compound, 25a, induced cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. nih.gov This arrest prevents cancer cells from progressing through the cell division cycle, ultimately inhibiting tumor growth. nih.gov
Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. Numerous isoxazole derivatives have been reported to be potent inducers of apoptosis. nih.govresearchgate.net For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activities in K562 leukemia cells, inducing both early and late apoptosis. nih.gov Some derivatives led to apoptosis in over 50% of the cells, with some reaching as high as 90.60% at a 10 µM concentration. nih.gov The pro-apoptotic effect is often mediated by the activation of caspases and the modulation of Bcl-2 family proteins. nih.gov
Table 1: Inhibitory Activity of Select Isoxazole Derivatives against Cyclooxygenase-2 (COX-2)
| Compound | IC50 (µM) against COX-2 | Reference |
|---|---|---|
| C3 | 0.93 ± 0.01 | nih.gov |
| C5 | 0.85 ± 0.04 | nih.gov |
| C6 | 0.55 ± 0.03 | nih.gov |
IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Inhibitory Activity of an Isoxazol-5(4H)one Derivative against Protein Tyrosine Phosphatase 1B (PTP1B)
| Compound | IC50 (µM) against PTP1B | Reference |
|---|---|---|
| C3 | 2.3 | nih.gov |
IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 3: Antiproliferative Activity of Isoxazole-Piperazine Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5l | Huh7 (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5m | Huh7 (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5n | Huh7 (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5o | Huh7 (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5l | Mahlavu (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5m | Mahlavu (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5n | Mahlavu (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5o | Mahlavu (Liver Cancer) | 0.3 - 3.7 | nih.gov |
| 5l | MCF-7 (Breast Cancer) | 0.3 - 3.7 | nih.gov |
| 5m | MCF-7 (Breast Cancer) | 0.3 - 3.7 | nih.gov |
| 5n | MCF-7 (Breast Cancer) | 0.3 - 3.7 | nih.gov |
| 5o | MCF-7 (Breast Cancer) | 0.3 - 3.7 | nih.gov |
IC50 represents the concentration of the compound required to inhibit the growth of 50% of the cells.
Applications in Chemical Biology and Advanced Materials Research
Development of Isoxazole-Based Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of their functions in complex biological systems. nih.gov The development of fluorescent probes, in particular, has revolutionized our ability to visualize and track biomolecules in real-time within living cells. nih.gov
While direct studies detailing the use of 3-(4-Methoxyphenyl)-5-methylisoxazole as a chemical probe are not extensively documented in publicly available research, the isoxazole (B147169) scaffold is a well-established platform for the design of such tools. The general strategy involves coupling the isoxazole core to a fluorophore and a reactive group that can selectively bind to a target biomolecule. The inherent properties of the isoxazole ring can be fine-tuned through chemical modifications to optimize the probe's solubility, cell permeability, and binding affinity.
The development of such probes often follows a structured design strategy as outlined in the table below.
| Recognition Element | Binds specifically to the biological target of interest. | High affinity and selectivity for the target. |
This table outlines the general design principles for creating fluorescent chemical probes based on a heterocyclic scaffold like isoxazole.
Given the synthetic accessibility of the this compound core, it represents a viable, albeit currently underexplored, starting point for the development of novel chemical probes for biological imaging and target validation.
Exploration of Isoxazole Scaffolds in Agrochemical Development (e.g., Herbicidal Agents)
The isoxazole ring is a prominent feature in a number of commercially successful agrochemicals, particularly herbicides. These compounds often act by inhibiting crucial enzymes in the metabolic pathways of weeds, leading to their growth inhibition and eventual death. Research into isoxazole derivatives has indicated their potential for herbicidal and soil fungicidal activities. nih.govresearchgate.net
While specific herbicidal activity data for this compound is not widely published, the broader class of 3-aryl-isoxazole derivatives has been investigated for such properties. For instance, related compounds containing the 3-arylpropiophenone structure have been described as effective components in herbicidal formulations. mdpi.com The structural features of this compound make it a candidate for further investigation in this area. The development of isoxazole-based herbicides often involves the synthesis and screening of a library of analogues to identify the most potent and selective compounds.
The general approach to synthesizing and evaluating such compounds is summarized below.
Table 2: Research Findings on a Closely Related Isoxazole Derivative
| Compound | Synthetic Method | Key Finding | Potential Application | Reference |
|---|
This table presents findings on a closely related derivative, suggesting the potential of the this compound scaffold in agrochemical research.
The exploration of this compound and its derivatives in agrochemical development remains a promising avenue for the discovery of new crop protection agents.
Utilization of Isoxazole Derivatives as Building Blocks in Organic Synthesis
The this compound core is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex molecules. Its synthesis and the synthesis of its immediate derivatives have been well-documented, showcasing its utility in creating a diverse range of chemical entities. Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step, are often employed for the efficient synthesis of such heterocyclic systems. mdpi.comnih.gov
The synthesis of closely related derivatives such as this compound-4-carboxylic acid and this compound-4-carboxaldehyde highlights the accessibility of this scaffold for further chemical transformations. nih.govresearchgate.netsigmaaldrich.com These derivatives can serve as precursors for a variety of bioactive compounds. For example, the synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, which shares the core structure, demonstrates its application in creating molecules with potential pharmacological relevance. mdpi.com
The following table summarizes the synthesis of key derivatives of the this compound scaffold.
Table 3: Synthesis of Key Derivatives of this compound
| Derivative | Starting Materials | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| This compound-4-carboxylic acid | 4-Methoxybenzaldehyde (B44291) oxime, Ethyl acetoacetate (B1235776), Chloramine-T | Cyclocondensation followed by hydrolysis | Precursor for amides and other carboxylic acid derivatives. nih.govresearchgate.net | nih.govresearchgate.net |
| This compound-4-carboxaldehyde | Not specified in detail | Oxidation of the corresponding alcohol (plausible) | Key intermediate for the synthesis of Schiff bases, alcohols, and other functional groups. | sigmaaldrich.com |
This interactive table provides an overview of the synthesis of important derivatives, showcasing the versatility of the this compound core as a building block.
The strategic use of this compound and its derivatives as building blocks opens up possibilities for the efficient synthesis of novel compounds with diverse applications in medicine, agriculture, and materials science.
Future Research Directions and Methodological Advances for 3 4 Methoxyphenyl 5 Methylisoxazole
Integration of Artificial Intelligence and Machine Learning in Isoxazole (B147169) Design and Prediction
Table 1: Applications of AI/ML in Isoxazole Drug Discovery
| Application Area | AI/ML Technique | Potential Impact on 3-(4-Methoxyphenyl)-5-methylisoxazole Research |
|---|---|---|
| Hit Identification | Virtual Screening, Active Learning | Efficiently screen vast virtual libraries to identify novel, potent analogs. nih.gov |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) models | Predict and optimize ADMET properties to improve drug-likeness. |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design entirely new isoxazole structures with tailored activity against specific targets. springernature.com |
Development of Novel Bioconjugation Strategies for Isoxazole-Containing Molecules
Bioconjugation, the process of linking a molecule to another, is a powerful strategy to enhance the therapeutic properties of compounds like this compound. Future research will likely focus on developing novel bioconjugation methods to improve drug targeting, delivery, and efficacy.
One promising area is the creation of isoxazole-based antibody-drug conjugates (ADCs). In this approach, a potent isoxazole derivative could be attached to a monoclonal antibody that specifically targets cancer cells. This strategy allows for the targeted delivery of the cytotoxic agent directly to the tumor site, minimizing damage to healthy tissues.
Another avenue involves the use of "click chemistry," a set of biocompatible reactions that enable the efficient and specific linking of molecules. Isoxazole derivatives could be functionalized with moieties that allow them to be easily conjugated to various carriers, such as nanoparticles, polymers, or peptides. This can improve the solubility, stability, and pharmacokinetic profile of the parent compound. For example, a nano-emulgel strategy has been explored to improve the permeability of isoxazole-carboxamide derivatives into cancer cells. nih.govresearchgate.net
The development of isoxazole-based probes for bioimaging and diagnostics is also an active area of research. By conjugating isoxazoles to fluorescent dyes or other imaging agents, scientists can create tools to visualize biological processes in real-time, aiding in the understanding of disease mechanisms and the compound's mode of action.
Exploration of Multi-Targeted Approaches for Complex Biological Systems
Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes are often caused by the dysregulation of multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach has often proven insufficient for these conditions. nih.gov Consequently, there is a growing interest in developing multi-targeted therapies, where a single molecule is designed to interact with several targets simultaneously. nih.govnih.gov
The isoxazole scaffold is a versatile platform for the design of such multi-targeted agents. mdpi.com By strategically modifying the structure of this compound, it may be possible to create derivatives that modulate multiple, disease-relevant proteins. This "polypharmacology" approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov
Systems biology will play a crucial role in identifying the optimal combination of targets for a given disease. frontiersin.org By integrating various 'omics' data (genomics, proteomics, metabolomics), researchers can construct detailed models of disease pathways and identify key nodes that can be modulated by a multi-targeted isoxazole derivative. frontiersin.org This data-driven approach facilitates the rational design of new therapeutic agents. frontiersin.org For instance, hybrid compounds combining the isoxazole moiety with other pharmacologically active structures are being designed as more potent anticancer agents. nih.gov
Table 2: Potential Multi-Target Strategies for Isoxazole Derivatives
| Disease Area | Potential Target Combination | Rationale |
|---|---|---|
| Cancer | Kinases, Epigenetic modifiers | Simultaneously inhibit tumor growth signaling and reverse epigenetic alterations. nih.gov |
| Neuroinflammation | COX enzymes, Pro-inflammatory cytokines | Provide a dual anti-inflammatory effect by targeting different pathways. |
| Bacterial Infections | DNA gyrase, Cell wall synthesis enzymes | Overcome antibiotic resistance by inhibiting multiple essential bacterial processes. |
Advanced In Vitro Biological Assays for Deeper Mechanistic Understanding
A thorough understanding of a compound's mechanism of action is critical for its successful development. Future research on this compound will benefit from the use of advanced in vitro biological assays to elucidate its precise molecular interactions and cellular effects.
High-throughput screening (HTS) technologies allow for the rapid testing of isoxazole derivatives against large panels of cell lines or protein targets. This can help to identify the compound's primary targets and off-targets, providing insights into its selectivity and potential side effects.
Advanced cell-based assays, such as those using 3D organoids or patient-derived cells, offer more physiologically relevant models for studying drug effects. For example, the anti-proliferative and pro-apoptotic activities of novel isoxazole derivatives have been tested in various human cancer cell lines, including glioblastoma and erythroleukemic cells, to assess their potential as anticancer agents. spandidos-publications.com These models can provide valuable information on how this compound and its analogs behave in a more complex, tissue-like environment.
Furthermore, sophisticated biophysical and biochemical techniques can be employed to study the direct interaction between the isoxazole compound and its target protein(s). Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide detailed information about binding affinity, kinetics, and the specific molecular interactions involved. Such studies are crucial for the rational design of more potent and selective next-generation compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)-5-methylisoxazole?
- Answer : Two primary methods are documented:
- Hypervalent iodine-mediated cycloaddition : Reacting phenyl acetylene with 4-methoxybenzaldoxime under hypervalent iodine (e.g., PhI(OAc)₂) catalysis yields the isoxazole core. Purification via column chromatography provides the product in moderate yields .
- Oxime cyclization : Starting from desoxyanisoin, hydroxylamine generates an oxime intermediate, which undergoes cyclization with ethyl acetate using n-butyllithium in THF .
- Chloramine-T method : 4-Methoxybenzaldehyde oxime reacts with ethyl acetoacetate and chloramine-T trihydrate under mild heating, followed by NaOH hydrolysis to yield the carboxylic acid derivative .
Q. How should researchers characterize this compound using spectroscopic methods?
- Answer : Key techniques include:
- ¹H NMR : Peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
- IR spectroscopy : Absorptions at ~1600 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) validate the isoxazole ring and methoxy group .
- HRMS : Exact mass analysis (e.g., [M+Na]⁺) ensures molecular formula accuracy .
Q. What purification techniques are effective for isolating this compound?
- Answer :
- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates impurities, especially for intermediates like esters .
- Recrystallization : Ethanol or ethyl acetate recrystallization improves purity for crystalline derivatives (e.g., carboxylic acid forms) .
Advanced Research Questions
Q. How can low yields in hypervalent iodine-mediated cycloadditions be addressed?
- Answer : Optimize reaction parameters:
- Catalyst loading : Higher PhI(OAc)₂ concentrations (1.2 equiv) improve cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance nitrile oxide stability.
- Temperature control : Maintaining 0–25°C minimizes side reactions .
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
- Answer :
- Purity assessment : Use TLC (hexane:EtOAc = 3:1) to confirm homogeneity. Reproduce recrystallization steps (e.g., hot ethanol) .
- Crystallographic validation : Compare experimental XRD data (e.g., torsion angles, hydrogen bonding) with literature to identify polymorphic variations .
Q. What structural features influence the solid-state packing of this compound derivatives?
- Answer : Crystal structures reveal:
- Syn-periplanar conformation : The isoxazole ring and phenyl group form a dihedral angle of ~42.5°, stabilizing π-π stacking.
- Intermolecular interactions : O–H···O hydrogen bonds create dimers, while C–H···N bonds and π-stacking (slippage ~1.3 Å) extend into 3D networks .
Q. How to synthesize derivatives for structure-activity relationship (SAR) studies?
- Answer :
- Acetylation : Treat the amine derivative (e.g., 3-(4-aminophenyl)-5-methylisoxazole) with acetic anhydride/pyridine to introduce acetamide groups .
- Chlorination : Use PCl₅ to convert carboxylic acids to acyl chlorides, enabling further functionalization (e.g., amide coupling) .
Q. Which analytical methods are critical for assessing purity in SAR-driven modifications?
- Answer :
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect trace impurities in derivatives.
- Elemental analysis : Match calculated vs. experimental C/H/N ratios (e.g., C 73.20% vs. 73.00% in C₁₈H₁₇NO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
